molecular formula C2H4O2<br>C2H4O2<br>CH3COOH B3334272 acetic acid CAS No. 57745-60-5

acetic acid

Cat. No.: B3334272
CAS No.: 57745-60-5
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Description

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with a pungent smell and a sour taste. It is the main component of vinegar, which contains about 5-20% this compound by volume. This compound is classified as a weak acid but can be corrosive in concentrated forms. It is one of the simplest carboxylic acids and plays a significant role in both biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid can be synthesized through several methods:

Chemical Reactions Analysis

Acetic acid undergoes various chemical reactions typical of carboxylic acids:

  • Neutralization: : Reacts with bases to form acetate salts and water.

      Example: [ \text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ]

  • Esterification: : Reacts with alcohols in the presence of an acid catalyst to form esters.

      Example: [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]

  • Reduction: : Can be reduced to ethanol using reducing agents like lithium aluminum hydride.

      Example: [ \text{CH}_3\text{COOH} + 4\text{H} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{H}_2\text{O} ]

  • Halogenation: : Reacts with halogens to form halogenated acetic acids.

      Example: [ \text{CH}_3\text{COOH} + \text{Cl}_2 \rightarrow \text{CH}_2\text{ClCOOH} + \text{HCl} ]

Scientific Research Applications

Acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in chemical synthesis.

    Biology: Plays a role in metabolic pathways, particularly in the citric acid cycle.

    Medicine: Used as an antiseptic and in the treatment of infections.

    Industry: Used in the manufacture of plastics, textiles, and food products. It is also used as a food preservative and flavor

Properties

IUPAC Name

acetic acid
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InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
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InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)O
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Molecular Formula

C2H4O2, Array, CH3COOH
Record name ACETIC ACID
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Related CAS

6993-75-5
Record name Acetic acid, dimer
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DSSTOX Substance ID

DTXSID5024394
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Molecular Weight

60.05 g/mol
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Physical Description

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.]
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Boiling Point

117.9 °C, 118 °C, 244 °F
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Flash Point

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F
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Solubility

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible
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Density

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05
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Vapor Density

2.07 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg
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Mechanism of Action

Although acetic acid has been shown to induce apoptosis in yeast, the exact apoptotic mechanisms remain unknown. Here, /the study examined/ the effects of acetic acid treatment on yeast cells by 2-DE, revealing alterations in the levels of proteins directly or indirectly linked with the target of rapamycin (TOR) pathway: amino-acid biosynthesis, transcription/translation machinery, carbohydrate metabolism, nucleotide biosynthesis, stress response, protein turnover and cell cycle. The increased levels of proteins involved in amino-acid biosynthesis presented a counteracting response to a severe intracellular amino-acid starvation induced by acetic acid. Deletion of GCN4 and GCN2 encoding key players of general amino-acid control (GAAC) system caused a higher resistance to acetic acid indicating an involvement of Gcn4p/Gcn2p in the apoptotic signaling. Involvement of the TOR pathway in acetic acid-induced apoptosis was also reflected by the higher survival rates associated to a terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL)-negative phenotype and lower reactive oxygen species levels of Deltator1 cells. In addition, deletion mutants for several downstream mediators of the TOR pathway revealed that apoptotic signaling involves the phosphatases Pph21p and Pph22p but not Sit4p. Altogether, /these/ results indicate that GAAC and TOR pathways (Tor1p) are involved in the signaling of acetic acid-induced apoptosis., Acetic acid was found to have actions on urinary bladder smooth muscle in /the/ routine ion channel screening assays. Numerous studies have examined the mechanisms of bladder irritation by acetic acid; however, the direct effect of acetic acid on ion channels in detrusor smooth muscle cells has not been evaluated. /The study/ used whole-cell patch-clamp techniques to examine the effect of acetic acid on large-conductance Ca2+-activated K+ channels (BKCa) from guinea pig detrusor smooth muscle cells and CHO cells expressing recombinant human BKCaalphabeta1 (CHO BKCaalphabeta1) and human BKCaalpha (CHO BKCaalpha). Acetic acid activated BKCa currents in a concentration-dependent (0.01% to 0.05% v/v) manner in all the cell systems studied. Acetic acid (0.05%) increased BKCa current at +30 mV by 2764 +/- 918% (n=8) in guinea pig detrusor smooth muscle cells. Acetic acid (0.03%) shifted the V1/2 of conductance-voltage curve by 64 +/- 14 (n=5), 128 +/- 14 (n=5), and 126 +/- 12 mV (n=4) in CHO BKCaalpha, CHO BKCaalphabeta1 and detrusor smooth muscle cells, respectively. This effect of acetic acid was found to be independent of pH and was also not produced by its salt form, sodium acetate. Automated patch-clamp experiments also showed similar activation of CHO BKCaalphabeta1 by acetic acid. In conclusion, acetic acid directly activates BKCa channels in detrusor smooth muscle cells. This novel study necessitates caution while interpreting the results from acetic acid bladder irritation model., /It was/ previously shown that acetic acid activates a mitochondria-dependent death process in Saccharomyces cerevisiae and that the ADP/ATP carrier (AAC) is required for mitochondrial outer membrane permeabilization and cytochrome c release. Mitochondrial fragmentation and degradation have also been shown in response to this death stimulus. Herein, /the study/ show that autophagy is not active in cells undergoing acetic acid-induced apoptosis and is therefore not responsible for mitochondrial degradation. Furthermore, /the study/ found that the vacuolar protease Pep4p and the AAC proteins have a role in mitochondrial degradation using yeast genetic approaches. Depletion and overexpression of Pep4p, an orthologue of human cathepsin D, delays and enhances mitochondrial degradation respectively. Moreover, Pep4p is released from the vacuole into the cytosol in response to acetic acid treatment. AAC-deleted cells also show a decrease in mitochondrial degradation in response to acetic acid and are not defective in Pep4p release. Therefore, AAC proteins seem to affect mitochondrial degradation at a step subsequent to Pep4p release, possibly triggering degradation through their involvement in mitochondrial permeabilization. The finding that both mitochondrial AAC proteins and the vacuolar Pep4p interfere with mitochondrial degradation suggests a complex regulation and interplay between mitochondria and the vacuole in yeast programmed cell death.
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Impurities

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found.
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Color/Form

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution).

CAS No.

64-19-7, 68475-71-8, 77671-22-8
Record name Acetic acid
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Record name Acetic acid, glacial [USP:JAN]
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Record name Acetic acid
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Record name acetic acid
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Record name acetic acid
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Record name Acetic acid
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Record name Acetic acid
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Record name Acetic acid
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Record name Acetic acid
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Record name Acetic acid
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Record name ACETIC ACID
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Record name Acetic acid
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Record name ACETIC ACID
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Record name Acetic acid
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Melting Point

16.635 °C, 16.6 °C, 16.7 °C, 62 °F
Record name Acetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETIC ACID
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/469
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.